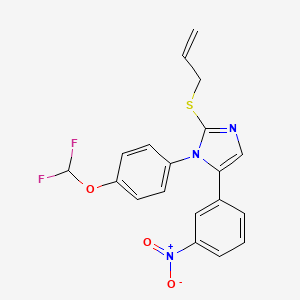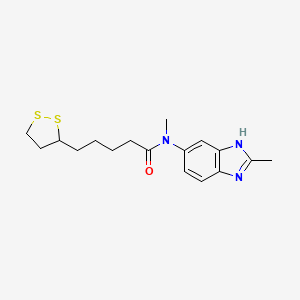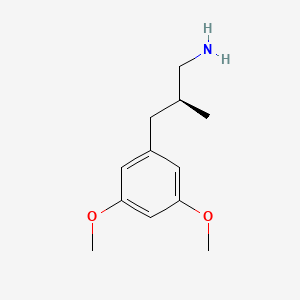
7-(diethylamino)-6-fluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(diethylamino)-6-fluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one, also known as YO-01027, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent inhibitor of the Notch signaling pathway, which is involved in a variety of cellular processes, including development, differentiation, and proliferation.
Scientific Research Applications
Synthesis and Anticancer Activity
- Amino- and fluoro-substituted quinoline derivatives, including compounds structurally related to 7-(diethylamino)-6-fluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one, have been synthesized and evaluated for their anticancer activity. These compounds demonstrated significant cytotoxic activity against various carcinoma cell lines and induced apoptotic DNA fragmentation in specific cell lines, suggesting their potential as anticancer agents (H. Bhatt, Y. Agrawal, & Manisha J. Patel, 2015).
Antibacterial Applications
- Quinolone derivatives, which include structures similar to the queried compound, have been synthesized and tested for their antibacterial activity. Some of these compounds showed promising results against various bacterial strains, highlighting their potential use in managing bacterial infections (N. Desai et al., 2021).
Luminescence and Acid-Base Properties
- Studies on 3-fluoro-substituted coumarins, related to the quinoline structure of the queried compound, have explored their spectral-luminescence and acid-base properties. This research contributes to understanding the optical and chemical behaviors of such compounds, which could be relevant for various scientific applications (N. Gordeeva et al., 1991).
Antimalarial and Antimycobacterial Activities
- Novel quinoline derivatives have also been evaluated for their antimalarial and antimycobacterial activities. Some of these compounds have shown significant potency against strains like Mycobacterium tuberculosis, suggesting their potential as therapeutic agents for infectious diseases (M. Dinakaran et al., 2008).
Anti-Tumor Activity
- Synthesis and evaluation of quinoline derivatives with structures related to the queried compound have shown anti-tumor activities in vitro against various human carcinoma cell lines. These findings indicate the potential of such compounds in cancer therapy (Dan Liu et al., 2019).
properties
IUPAC Name |
7-(diethylamino)-6-fluoro-1-methyl-3-(3-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3S/c1-5-24(6-2)19-12-18-16(11-17(19)22)21(25)20(13-23(18)4)28(26,27)15-9-7-8-14(3)10-15/h7-13H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVFWRAVHNYRPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC(=C3)C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(diethylamino)-6-fluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2413485.png)
![6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2413486.png)
![2-Ethyl-5-((4-methylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2413487.png)
![N-(2-bromo-4-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2413488.png)
![2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2413491.png)

![N-{1-[(4-chlorophenyl)methyl]-1-cyanoethyl}acetamide](/img/structure/B2413494.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2413496.png)
amine](/img/structure/B2413497.png)

![(E)-methyl 2-(2-((3-(ethylsulfonyl)benzoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2413500.png)
